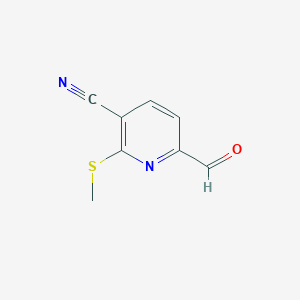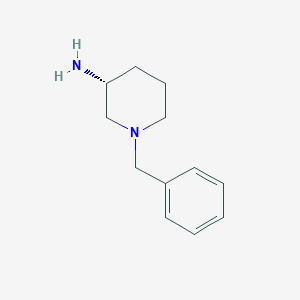
N-methylisoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylisoquinolin-3-amine is an organic compound belonging to the isoquinoline family It is characterized by a methyl group attached to the nitrogen atom and an amine group at the third position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylisoquinolin-3-amine can be synthesized through several methods. One common approach involves the methylation of isoquinolin-3-amine. This can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like acetonitrile.
Another method involves the reduction of N-methylisoquinoline-3-nitrile using a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction is usually carried out in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of N-methylisoquinoline-3-nitrile. This process uses a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
N-methylisoquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylisoquinolin-3-imine using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to this compound using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-methylisoquinolin-3-imine.
Reduction: this compound.
Substitution: Depending on the nucleophile, products can vary widely.
Scientific Research Applications
N-methylisoquinolin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: this compound is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism by which N-methylisoquinolin-3-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The compound can act as an inhibitor or activator, depending on the molecular target and the pathway involved.
Comparison with Similar Compounds
N-methylisoquinolin-3-amine can be compared with other isoquinoline derivatives such as:
Isoquinolin-3-amine: Lacks the methyl group on the nitrogen atom, which can affect its reactivity and binding properties.
N-methylisoquinolin-4-amine: The position of the amine group is different, leading to variations in chemical behavior and applications.
N-methylquinolin-3-amine: The quinoline ring structure differs from isoquinoline, resulting in distinct chemical and biological properties.
Properties
IUPAC Name |
N-methylisoquinolin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-11-10-6-8-4-2-3-5-9(8)7-12-10/h2-7H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCMHNLYKFKJDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=CC=CC=C2C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)










